molecular formula C18H16BrClN4S B4739542 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea

Cat. No. B4739542
M. Wt: 435.8 g/mol
InChI Key: CPGNHTNYXNXZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea is a chemical compound that has been synthesized for research purposes. It has been studied for its potential use in various fields of science, including biochemistry and pharmacology.

Scientific Research Applications

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea has been studied for its potential use in various fields of science. It has been used as a tool compound in biochemistry and pharmacology research. It has been studied for its potential as an inhibitor of various enzymes, including protein kinase C and tyrosine kinases. It has also been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea is not fully understood. It is believed to work by inhibiting the activity of various enzymes, including protein kinase C and tyrosine kinases. This inhibition can lead to a decrease in cell proliferation and an increase in cell death. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which are involved in various signaling pathways in cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea in lab experiments is its high purity. The synthesis method has been optimized to yield a high purity product, which is important for accurate and reproducible results. Another advantage is its potential as a tool compound for studying the activity of various enzymes. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it works and its potential applications.

Future Directions

There are several future directions for further research on N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea. One direction is to study its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as a treatment for various types of cancer. Another direction is to study its potential as an inhibitor of other enzymes involved in signaling pathways. It has been shown to inhibit protein kinase C and tyrosine kinases, but further research is needed to determine its potential as an inhibitor of other enzymes. Overall, N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea has potential for various applications in biochemistry and pharmacology research, and further research is needed to fully understand its potential.

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-(3-chloro-4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4S/c1-12-2-7-15(10-16(12)20)21-18(25)22-17-8-9-24(23-17)11-13-3-5-14(19)6-4-13/h2-10H,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGNHTNYXNXZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-(3-chloro-4-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea
Reactant of Route 6
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea

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